molecular formula C7H14ClNO2 B1527896 Ethyl 2-amino-2-cyclopropylacetate hydrochloride CAS No. 1311313-77-5

Ethyl 2-amino-2-cyclopropylacetate hydrochloride

Cat. No.: B1527896
CAS No.: 1311313-77-5
M. Wt: 179.64 g/mol
InChI Key: UVMMYUBSJFQHMG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyclopropylacetate hydrochloride is a versatile cyclopropane-containing building block in organic synthesis and medicinal chemistry research. This ester derivative of a cyclopropyl glycine analog serves as a key chiral precursor for the development of more complex molecules. Its structure, featuring an amino acid ester backbone and a strained cyclopropyl ring, makes it a valuable intermediate for constructing conformationally restricted pharmacophores. Compounds with the cyclopropyl glycine motif, such as (carboxycyclopropyl)glycine (CCG) analogues, are of significant interest in neuroscience research. They act as potent agonists or antagonists at glutamate receptors, specifically targeting NMDA receptor subtypes . Research into these analogues aims to develop selective pharmacological tools that can help elucidate the roles of different NMDA receptor subunits (GluN2A-D) in learning, memory, and various neurological disorders . The cyclopropyl ring in the structure helps to lock the conformation of the molecule, which is crucial for its interaction with biological targets and for studying structure-activity relationships. As a chemical intermediate, this compound can undergo various transformations. The ethyl ester group can be hydrolyzed to the corresponding acid, and the amino group can be selectively functionalized or protected for further synthetic steps . The hydrochloride salt form improves the compound's stability and handling properties. Please note: This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

ethyl 2-amino-2-cyclopropylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6(8)5-3-4-5;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMMYUBSJFQHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311313-77-5
Record name Ethyl amino(cyclopropyl)acetate hydrochloride
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Scientific Research Applications

Pharmaceutical Development

Ethyl 2-amino-2-cyclopropylacetate hydrochloride has been identified as a lead compound in drug discovery due to its unique structural properties. Its cyclopropyl group enhances binding affinity to various biological targets, making it a candidate for developing new therapeutics.

Neuropharmacology

Preliminary studies suggest that this compound interacts with neurotransmitter receptors, potentially influencing synaptic activity. Its neuroprotective properties indicate promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.

Neuroprotection Study

In vitro experiments demonstrated that this compound could reduce oxidative stress in neuronal cells, highlighting its protective effect against neurodegeneration.

Antimicrobial Activity Assessment

A study reported significant inhibition of bacterial growth in laboratory settings, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism by which ethyl 2-amino-2-cyclopropylacetate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. In drug development, it may target specific molecular pathways to exert therapeutic effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.

  • Pathways: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely $ \text{C}7\text{H}{14}\text{ClNO}_2 $ (inferred from structural analogs) .
  • Molecular Weight : Estimated ~179.45 g/mol (calculated from methyl analog data) .
  • Solubility: Expected to dissolve in polar aprotic solvents like DMSO, ethanol, or DMF, similar to its methyl analog .
  • Stability : Hydrochloride salts generally enhance stability and crystallinity, making them suitable for storage at room temperature or under refrigeration .

Comparison with Similar Compounds

Methyl 2-Amino-2-Cyclopropylacetate Hydrochloride

The methyl ester analog shares structural similarities but differs in the ester group (methyl vs. ethyl).

Property Ethyl 2-Amino-2-Cyclopropylacetate HCl Methyl 2-Amino-2-Cyclopropylacetate HCl
Molecular Formula $ \text{C}7\text{H}{14}\text{ClNO}_2 $ $ \text{C}6\text{H}{12}\text{ClNO}_2 $
Molecular Weight ~179.45 g/mol 165.62 g/mol
Density Not reported 1.147 g/cm³
Boiling Point Not reported 162°C at 760 mmHg
LogP ~1.8–2.0 (estimated) 1.399
Solubility Likely lower aqueous solubility Soluble in DMSO, water, ethanol

Key Differences :

  • Lipophilicity : The ethyl ester’s longer alkyl chain increases LogP, enhancing membrane permeability but reducing water solubility compared to the methyl analog .
  • Synthetic Utility : The methyl analog has been used in catalytic asymmetric reactions (e.g., Tsuji–Trost α-benzylation) with high enantioselectivity . Ethyl esters may offer similar reactivity but with altered steric effects.

Ethyl 2-(Cyclopropylamino)-2-(2,4-Dichlorophenyl)acetate Hydrochloride

This compound (CAS 451485-54-4) introduces a 2,4-dichlorophenyl group, significantly altering its properties:

Property Ethyl 2-Amino-2-Cyclopropylacetate HCl Ethyl 2-(Cyclopropylamino)-2-(2,4-Dichlorophenyl)acetate HCl
Molecular Formula $ \text{C}7\text{H}{14}\text{ClNO}_2 $ $ \text{C}{13}\text{H}{16}\text{Cl}3\text{NO}2 $
Molecular Weight ~179.45 g/mol 324.64 g/mol
Key Features Simple cyclopropyl group Dichlorophenyl substituent enhances aromatic interactions

Functional Implications :

Other Amino Acid Ester Hydrochlorides

Compounds like ethyl valinate and ethyl leucinate (mentioned in ) lack the cyclopropyl group but share ester and amino functionalities. These analogs are used in peptide synthesis and exhibit varied reactivity in catalytic reactions .

Biological Activity

Ethyl 2-amino-2-cyclopropylacetate hydrochloride is an organic compound with significant potential in medicinal chemistry due to its unique structural attributes, which influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and comparative data.

Structural Characteristics

This compound features a cyclopropyl group attached to an acetate moiety and an amino group. The molecular formula is C7H13ClN2O2C_7H_{13}ClN_2O_2. The cyclopropyl ring contributes distinctive steric and electronic properties that enhance its reactivity and interactions with biological systems.

Research indicates that this compound interacts with specific enzymes and receptors, potentially influencing various metabolic pathways. Notably, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of cyclopropylacetic acid, which may participate in numerous metabolic processes.

Key Mechanisms:

  • Enzyme Interaction: Acts as a substrate for ester hydrolysis.
  • Metabolic Pathway Influence: May alter pathways through its metabolic products.

Biological Activity and Therapeutic Potential

This compound has been studied for its role in drug development. Its structural features allow it to interact with biological targets, making it a candidate for therapeutic applications. Here are some notable findings:

  • Cytotoxicity Studies: In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated activity against non-small-cell lung carcinoma cells (NCI-H460), suggesting potential as an anticancer agent .
  • Anti-apoptotic Properties: The compound's analogs have been shown to bind to anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Bcl-w, indicating that it may function as an antagonist for these proteins, potentially sensitizing cancer cells to chemotherapy .
  • Neuroprotective Effects: Preliminary studies suggest that derivatives of ethyl 2-amino-2-cyclopropylacetate may act as NMDA receptor agonists, which could have implications in treating neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameStructural FeaturesUnique Attributes
Ethyl 2-methylbutanoateContains a branched alkane instead of cyclopropaneDifferent steric effects due to branching
Cyclopropylacetic acidFree acid form without the ethoxy groupMore acidic properties; different reactivity
CyclopropylmethanolReduced form lacking the ester functionalityAlcohol functional group alters solubility and reactivity
Ethyl 2-bromo-2-cyclopropylacetateBromine substitution instead of amino groupIncreased electrophilicity due to bromine presence

The distinct combination of functional groups in ethyl 2-amino-2-cyclopropylacetate contributes to its unique chemical reactivity and biological activity compared to its analogs.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity, particularly in cells overexpressing anti-apoptotic proteins. The compound was found to enhance the effectiveness of conventional chemotherapeutics like cisplatin by sensitizing resistant cell lines .

Case Study 2: Neuroprotective Potential
In another study focusing on neuroprotection, derivatives of ethyl 2-amino-2-cyclopropylacetate were tested for their ability to activate NMDA receptors selectively. These compounds showed promise in modulating synaptic transmission and protecting neurons from excitotoxicity associated with conditions like cerebral ischemia .

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-amino-2-cyclopropylacetate hydrochloride generally follows these key steps:

  • Formation of the cyclopropyl ring, often via cyclopropanation of suitable precursors.
  • Introduction or transformation of functional groups to install the amino and ester moieties.
  • Conversion of the free amine to the hydrochloride salt for stability and isolation.

Cyclopropane Ring Formation

Recent advances have introduced hydrogen-borrowing catalysis as an efficient method for α-cyclopropanation of ketones, which is a key step in synthesizing cyclopropyl-containing compounds. This method involves:

  • Alkylation of ketones under hydrogen-borrowing catalysis to form α-branched intermediates.
  • Intramolecular nucleophilic displacement by the enolate to close the cyclopropane ring.

This approach avoids the use of toxic alkyl halides and harsh conditions, offering a cleaner, higher-yielding pathway to cyclopropyl ketones, which are precursors to cyclopropylacetic acids and esters.

Conversion to Ethyl 2-amino-2-cyclopropylacetate

The amino group introduction typically involves:

  • Starting from cyclopropylacetic acid derivatives or their esters.
  • Amination reactions such as reductive amination or direct substitution to introduce the amino group at the α-position relative to the ester.
  • Protection or salt formation to stabilize the amino functionality.

While direct detailed procedures for this compound are scarce, analogous processes involve esterification followed by amination and subsequent acidification to form the hydrochloride salt.

Preparation of Hydrochloride Salt

The hydrochloride salt is formed by treating the free amine with hydrogen chloride (HCl) in aqueous or alcoholic solution, resulting in a stable crystalline product suitable for isolation and purification.

Representative Preparation Example (Adapted from Related Cyclopropylacetate Synthesis)

Step Reagents & Conditions Description Outcome
1. Cyclopropanation Ketone substrate, hydrogen-borrowing catalyst, base, BuOH solvent, reflux Formation of α-cyclopropyl ketone intermediate via intramolecular nucleophilic displacement High yield cyclopropyl ketone
2. Amination Amination reagent (e.g., ammonia or amine source), reductive conditions Introduction of amino group at α-position Formation of ethyl 2-amino-2-cyclopropylacetate
3. Hydrochloride formation HCl aqueous or alcoholic solution Conversion to hydrochloride salt Crystalline this compound

Purification and Isolation

  • Crystallization from suitable solvents such as heptane or ethyl acetate is employed to obtain pure hydrochloride salt.
  • Control of pH during acidification is critical (pH ~3-4) to ensure salt formation and minimize impurities.
  • Drying under vacuum yields the final product with high purity (>99% by GC or HPLC).

Notes on Industrial Scale Preparation

  • Use of mild reaction temperatures (40–80 °C) during cyclopropanation and amination steps improves yields and reduces by-products.
  • Avoidance of harsh basic hydrolysis conditions prevents oxidation and degradation of sensitive cyclopropyl intermediates.
  • Biphasic reaction systems and solvent extractions facilitate efficient product isolation.
  • The hydrochloride salt form enhances product stability and ease of handling in pharmaceutical applications.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Cyclopropanation catalyst Hydrogen-borrowing catalyst (metal-based) Enables α-cyclopropanation
Reaction temperature 40–80 °C Mild to moderate heating
Amination method Reductive amination or nucleophilic substitution Efficient amino group installation
Acidification agent Hydrogen chloride (aqueous or alcoholic) Converts amine to hydrochloride salt
Crystallization solvent Heptane, ethyl acetate For product purification
Purity of final product >99% (GC/HPLC) High purity required for pharma use

Research Findings and Challenges

  • Traditional methods involved multiple extraction and purification steps with harsh conditions, leading to low yields and impurities.
  • Novel hydrogen-borrowing catalysis methods reduce toxic reagents and improve yield and selectivity.
  • The formation of disulfide by-products during mercaptomethylcyclopropyl acid synthesis (a related intermediate) is a known issue; controlling oxidation is critical.
  • The cyclopropane ring is sensitive to harsh conditions; therefore, mild reaction conditions and careful pH control are essential to maintain integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-2-cyclopropylacetate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by esterification and hydrochlorination. Key steps include:

  • Cyclopropanation : Using reagents like diazomethane or vinyl halides under controlled temperature (e.g., −78°C to 25°C) to form the cyclopropyl moiety .
  • Esterification : Ethanol or ethyl chloride in acidic conditions (HCl or H₂SO₄) to introduce the ethyl ester group .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
    • Critical Parameters :
  • Temperature sensitivity of the cyclopropane ring (decomposition above 150°C) .
  • pH control during hydrochlorination to avoid racemization .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Key signals include δ ~1.1–1.3 ppm (cyclopropane CH₂), δ ~3.7 ppm (ester CH₃CH₂O), and δ ~8.5 ppm (NH₃⁺ from HCl salt) . Cyclopropane ring protons exhibit characteristic splitting patterns (AB system) .
  • IR : Peaks at 1730–1750 cm⁻¹ (C=O stretch of ester), 2500–3000 cm⁻¹ (NH₃⁺ broad band) .
  • MS : Molecular ion peak at m/z 165.62 (C₆H₁₂ClNO₂⁺) with fragmentation patterns reflecting cyclopropane ring stability .

Advanced Research Questions

Q. How does the cyclopropyl group influence conformational rigidity and bioactivity in peptide derivatives of this compound?

  • Experimental Design :

  • Conformational Analysis : Use X-ray crystallography (e.g., Cambridge Structural Database) or DFT calculations (B3LYP/6-31G*) to compare bond angles (e.g., C-C-C ~60° in cyclopropane) and torsional strain .
  • Bioactivity Assays : Incorporate the compound into peptide sequences (e.g., via solid-phase synthesis) and test receptor binding (e.g., GPCRs) vs. linear analogues. Studies show cyclopropane restricts peptide backbone flexibility, enhancing selectivity for rigid-binding pockets .
    • Data Interpretation : Correlate reduced IC₅₀ values (e.g., in enzyme inhibition) with computational models of steric hindrance and hydrogen bonding .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound under biological assay conditions?

  • Methodology :

  • Solubility Profiling : Use shake-flask method (pH 2–7.4 buffers) with HPLC quantification. Note: Hydrochloride salt improves aqueous solubility (~50 mg/mL at pH 5) but degrades above pH 7 via ester hydrolysis .
  • Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Key degradants include 2-amino-2-cyclopropylacetic acid (hydrolysis product) .
    • Conflict Resolution : Variability in literature data often stems from:
  • Buffer composition (e.g., phosphate vs. Tris alters hydrolysis rates).
  • Storage conditions (recommended: −20°C, desiccated) .

Critical Analysis of Methodological Challenges

  • Racemization Risk : The stereochemical integrity of the amino group is pH-dependent. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiopurity during synthesis .
  • Biological Assay Artifacts : Solubilizing agents (e.g., DMSO) may interact with the cyclopropane ring. Include vehicle-only controls and validate assays via LC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-2-cyclopropylacetate hydrochloride
Reactant of Route 2
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Ethyl 2-amino-2-cyclopropylacetate hydrochloride

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